

Spectroscopic data for 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine confirmation

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Compound of Interest

Compound Name: 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine
Cat. No.: B13239346

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An Objective Guide to the Spectroscopic Confirmation of **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine**

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery, small heterocyclic scaffolds are invaluable starting points for developing novel therapeutics. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability, making it a desirable motif.^{[1][2]} When functionalized, as in the case of **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine**, the resulting molecule presents a unique combination of a strained aliphatic ring, a flexible thioether linkage, and a sterically hindered aromatic system. This structural complexity necessitates a rigorous and multi-faceted approach to its characterization.

This guide provides a comprehensive framework for the definitive spectroscopic confirmation of **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine**. As this is a specialized, non-commercial compound, publicly available, consolidated spectral data is scarce. Therefore, this document

serves as both a practical protocol and an expert-level predictive analysis. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounding our predictions in established chemical principles and data from analogous structures. The objective is to establish a self-validating system of analysis, where orthogonal data streams converge to provide an unequivocal structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine**, a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment of every proton and carbon in the molecule.

Expert Rationale for Experimental Design

The choice of solvent, spectrometer frequency, and specific experiments is critical. A high-field spectrometer (≥ 400 MHz) is recommended to resolve the complex spin systems of the azetidine ring. Deuterated chloroform (CDCl_3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Two-dimensional techniques like COSY and HSQC are not merely confirmatory; they are essential for mapping the connectivity of the molecule. COSY reveals proton-proton coupling networks, while HSQC definitively links each proton to its directly attached carbon.^[3]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl_3 . Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire spectra on a 500 MHz NMR spectrometer at room temperature.
- ^1H NMR: Acquire a standard proton spectrum with 16-32 scans.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.
- 2D COSY: Acquire a Correlation Spectroscopy experiment to establish ^1H - ^1H correlations.

- 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence experiment to map ^1H - ^{13}C one-bond correlations.

Predicted Spectroscopic Data & Interpretation

The structure of **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine** dictates a unique NMR fingerprint. The azetidine ring protons are expected to appear as complex multiplets due to geminal and vicinal coupling, while the dichlorophenyl group will exhibit a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

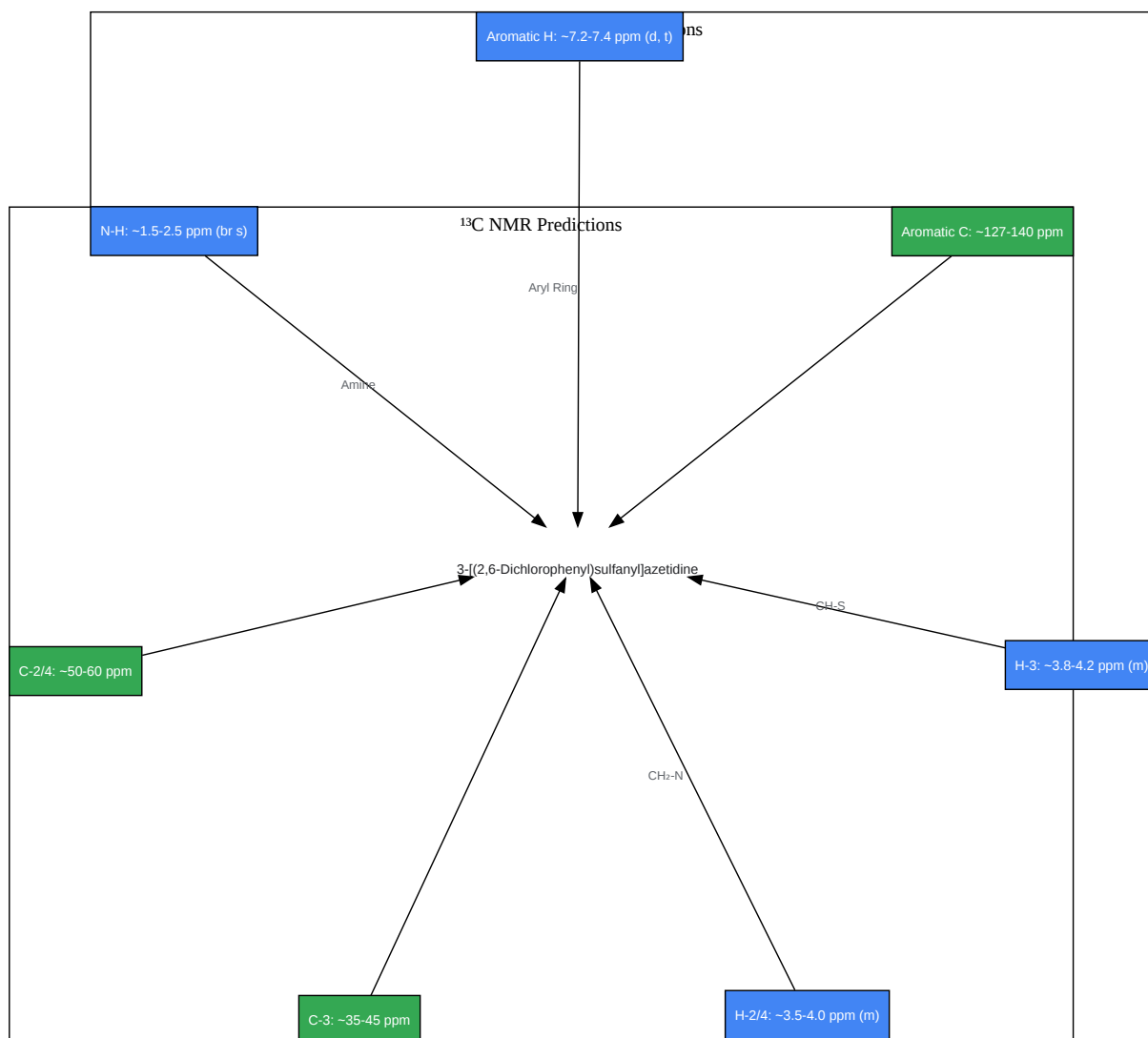
| Atom Position | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Rationale & Comparative Insights |
|-------------------------------|--|--------------------------|---|
| H-3 (CH-S) | ~3.8 - 4.2 | Multiplet (quintet-like) | The methine proton is deshielded by the adjacent sulfur atom. |
| H-2, H-4 (CH ₂ -N) | ~3.5 - 4.0 | 2 x Multiplets | These diastereotopic methylene protons are non-equivalent. They will show geminal coupling to each other and vicinal coupling to H-3, resulting in complex multiplets. Similar azetidine systems show these signals in the 3.0-4.5 ppm range. ^{[3][4]} |
| H-4' (Aromatic) | ~7.2 - 7.3 | Triplet (t) | This proton is flanked by two other aromatic protons, leading to a triplet splitting pattern. |
| H-3', H-5' (Aromatic) | ~7.3 - 7.4 | Doublet (d) | These two equivalent protons are coupled only to H-4', resulting in a doublet. |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | The NH proton signal is often broad and its chemical shift is dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Position | Predicted Chemical Shift (δ , ppm) | Rationale & Comparative Insights |
|-------------------------------|--|--|
| C-3 (CH-S) | ~35 - 45 | The carbon is directly attached to the sulfur, shifting it downfield relative to a standard alkane. |
| C-2, C-4 (CH ₂ -N) | ~50 - 60 | These carbons are adjacent to the electronegative nitrogen atom, causing a significant downfield shift. This is characteristic of the azetidine core. ^[5] |
| C-1' (Aromatic, C-S) | ~135 - 140 | The ipso-carbon attached to the sulfur. |
| C-2', C-6' (Aromatic, C-Cl) | ~132 - 137 | Carbons bearing the chlorine atoms are shifted downfield. |
| C-4' (Aromatic) | ~128 - 132 | Standard aromatic carbon chemical shift. |

| C-3', C-5' (Aromatic) | ~127 - 130 | Standard aromatic carbon chemical shift. |



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Caption: Predicted NMR shifts for key structural motifs.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental composition with high precision, leaving no doubt about the molecular formula.

Expert Rationale for Experimental Design

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce a strong protonated molecular ion $[M+H]^+$ with minimal initial fragmentation. This allows for clear determination of the molecular weight. Subsequent MS/MS analysis on the $[M+H]^+$ peak will induce fragmentation and reveal the connectivity of the structural subunits.

Experimental Protocol: HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition (MS1):** Acquire the full scan spectrum in positive ion mode to identify the $[M+H]^+$ ion.
- **Data Acquisition (MS/MS):** Isolate the $[M+H]^+$ ion and perform collision-induced dissociation (CID) to generate a fragment spectrum.

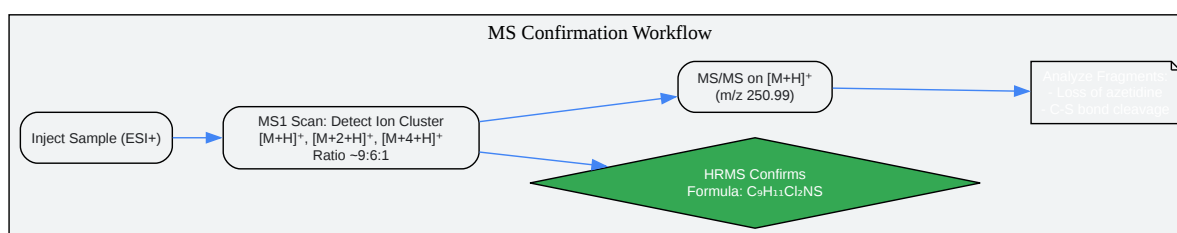
Predicted Spectroscopic Data & Interpretation

The most telling feature in the mass spectrum will be the isotopic pattern generated by the two chlorine atoms. Naturally occurring chlorine is a mixture of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit three distinct peaks for the molecular ion cluster: M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C ₉ H ₁₁ Cl ₂ NS) ⁺ | Key Feature |
|----------------------|--|---|
| [M+H] ⁺ | 250.9938 | The monoisotopic peak for the protonated molecule. |
| [M+2+H] ⁺ | 252.9909 | Isotopic peak from one ³⁷ Cl atom. Expected intensity ~65% of [M+H] ⁺ . |

| [M+4+H]⁺ | 254.9879 | Isotopic peak from two ³⁷Cl atoms. Expected intensity ~10% of [M+H]⁺.



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Caption: Logical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

While NMR and MS map the atomic connectivity and formula, IR spectroscopy provides rapid confirmation of the functional groups present in the molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[6]

Expert Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples. It is ideal for a rapid and reliable assessment of the functional groups in **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine**.

Experimental Protocol: ATR-FTIR Analysis

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted Spectroscopic Data & Interpretation

The IR spectrum will be a composite of absorptions from the azetidine ring, the thioether, and the dichlorophenyl moiety. The key is to identify the characteristic bands that, together, support the overall structure.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Significance |
|--------------------------------|-----------------------|---------------|--|
| 3350 - 3250 | N-H stretch | Medium | Confirms the presence of the secondary amine in the azetidine ring. |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Indicates the presence of the dichlorophenyl ring.[7] |
| 2980 - 2850 | Aliphatic C-H stretch | Medium | Confirms the C-H bonds of the azetidine ring.[7] |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands in this region are characteristic of the benzene ring. |
| ~1150 | C-N stretch | Medium | Associated with the amine functionality in the ring. |
| 800 - 750 | C-Cl stretch | Strong | Strong absorption confirming the presence of aryl chlorides. |

| 700 - 600 | C-S stretch | Weak-Medium | The thioether C-S bond often gives a weak absorption in the fingerprint region.[8] |

Conclusion: A Triad of Evidence for Structural Confirmation

The definitive structural confirmation of **3-[(2,6-Dichlorophenyl)sulfanyl]azetidine** cannot be achieved by a single technique. It requires the synergistic application of NMR, MS, and IR spectroscopy.

- NMR spectroscopy provides the complete atomic map, detailing the connectivity and chemical environment of every proton and carbon.
- Mass spectrometry offers an unambiguous confirmation of the molecular formula through high-resolution mass measurement and the characteristic isotopic pattern of the two chlorine atoms.
- Infrared spectroscopy rapidly verifies the presence of all key functional groups—the secondary amine, the aromatic ring, the aliphatic ring, and the aryl-halide bonds.

Together, these three orthogonal datasets create a robust, self-validating conclusion. Any proposed structure must be consistent with all three spectra. This comprehensive approach ensures the highest level of scientific integrity and provides the confidence needed for advancing such a molecule in a research or drug development pipeline.

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